Selective MAO-B Inhibition
6-Acetyl-1H-quinolin-4-one demonstrates a highly selective and potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 10 nM, as determined by an assay measuring the inhibition of 4-hydroxyquinoline formation from kynuramine in supersomes expressing the recombinant enzyme [1]. In stark contrast, its activity against human MAO-A is >100,000 nM, representing a selectivity ratio of >10,000-fold for MAO-B over MAO-A [2]. This level of selectivity and potency is not a general property of the quinolin-4-one class, as many other structurally related derivatives show little to no MAO inhibition [3].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | MAO-A inhibition by the same compound: >100,000 nM |
| Quantified Difference | >10,000-fold selectivity for MAO-B |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed as inhibition of 4-hydroxyquinoline formation using kynuramine as substrate [1]. Inhibition of MAO-A assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins [2]. |
Why This Matters
This high selectivity profile is crucial for developing MAO-B targeted therapeutics for Parkinson's disease or depression, as it predicts a significantly reduced risk of hypertensive crisis associated with non-selective MAO-A inhibition.
- [1] BindingDB. (n.d.). BDBM50585935 (CHEMBL5090153) Activity Data. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961) Activity Data. University of California, San Diego. View Source
- [3] Bautista-Aguilera, Ó. M., Ismaili, L., Chioua, M., Andrys, R., Schmidt, M., Bzonek, P., Martínez-Grau, M. Á., Beadle, C. D., Vetman, T., López-Muñoz, F., Iriepa, I., Refouvelet, B., Musilek, K., & Marco-Contelles, J. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy. Bioorganic & Medicinal Chemistry Letters. View Source
